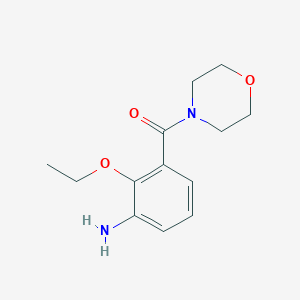
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring attached to a 4-bromonaphthalene moiety
准备方法
The synthesis of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromonaphthalene and pyrrolidin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidin-2-one, making it more nucleophilic.
Coupling Reaction: The deprotonated pyrrolidin-2-one then undergoes a nucleophilic substitution reaction with 4-bromonaphthalene, typically in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反应分析
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.
Hydrolysis: The pyrrolidin-2-one ring can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
科学研究应用
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
作用机制
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways by altering the activity of key enzymes and receptors, leading to changes in cellular metabolism and function.
相似化合物的比较
1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(4-Chloronaphthalen-1-yl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and biological activity.
1-(4-Fluoronaphthalen-1-yl)pyrrolidin-2-one: The presence of a fluorine atom imparts unique electronic properties, making it useful in different applications compared to the bromine analog.
1-(4-Methylnaphthalen-1-yl)pyrrolidin-2-one: The methyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWERCOIZRRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopropylmethyl)sulfanyl]phenol](/img/structure/B7975429.png)











